Solvation Dynamics and Physicochemical Profiling of Barium Cinnamate in Diverse Solvent Systems
Solvation Dynamics and Physicochemical Profiling of Barium Cinnamate in Diverse Solvent Systems
Executive Summary
Barium cinnamate is a specialized alkaline earth metal carboxylate that plays a pivotal role in modern materials chemistry. Its unique structural duality—combining a highly polar ionic lattice with a bulky, hydrophobic organic moiety—creates complex solvation dynamics. This technical guide provides an in-depth mechanistic analysis of barium cinnamate’s solubility profile across various solvent systems. By synthesizing historical quantitative data with field-proven, self-validating experimental protocols, this whitepaper equips researchers with the authoritative grounding necessary to optimize synthesis routes, purification workflows, and formulation stability.
Introduction & Chemical Context
Barium cinnamate (CAS: 23588-87-6) is characterized by the general formula Ba(C₉H₇O₂)₂·nH₂O[1]. Structurally, it consists of a divalent barium cation (Ba²⁺) coordinated to two cinnamate anions. The compound is increasingly utilized in the development of hybrid material systems, as a precursor for vapor-phase deposition, and as an anti-blooming agent in specialized coating formulations[1].
Understanding the solvation behavior of this compound is critical. The cinnamate anion features an unsaturated alkene linker and a non-polar phenyl ring, which introduces significant steric and hydrophobic properties that directly dictate its interaction with both aqueous and organic solvents.
Mechanistic Principles of Solvation
As an Application Scientist, it is crucial to look beyond empirical solubility values and understand the underlying thermodynamic causality. The solubility of barium cinnamate is governed by a delicate competition between crystal lattice energy and solvation energy.
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Lattice Energy ( ΔHlat ): The Ba²⁺ cation forms strong electrostatic ionic bonds with the polar carboxylate groups of the cinnamate anions. This results in a robust, tightly packed crystal lattice that requires significant thermal or chemical energy to disrupt.
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The Hydrophobic Effect: The trans-cinnamate anion possesses a bulky, non-polar phenyl ring. In aqueous systems, this hydrophobic tail disrupts the hydrogen-bonded network of water, leading to an unfavorable entropy of solvation ( ΔSsolv<0 ).
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Causality in Solvent Selection: Because the lattice energy dominates the weak hydration energy of the hydrophobic moiety, barium trans-cinnamate is only sparingly soluble in water at room temperature. However, introducing thermal energy (e.g., heating to 100°C) provides the kinetic energy necessary to overcome ΔHlat , significantly increasing aqueous solubility and allowing for hot-water recrystallization.
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The Role of Isomerism: The cis-isomer (allocinnamate) exhibits drastically different solvation behavior[2]. The steric hindrance of the cis-configuration prevents efficient crystal packing, thereby lowering the lattice energy. Consequently, barium allocinnamate demonstrates exceptionally high solubility in polar protic organic solvents like methanol compared to its trans counterpart[2].
Thermodynamic factors governing the solvation dynamics of barium cinnamate.
Quantitative Solubility Data
The following table summarizes the foundational quantitative solubility data for barium cinnamate and its structural derivatives across different temperatures and solvent systems. This data is derived from the authoritative compilations of Atherton Seidell[2], providing a reliable baseline for formulation engineering.
Table 1: Quantitative Solubility of Barium Cinnamate and Derivatives
| Compound | Formula | Solvent | Temp (°C) | Solubility (g / 100g Sat. Sol.) |
| Barium Cinnamate (trans) | Ba(C₉H₇O₂)₂ · 2H₂O | Water (H₂O) | 15 | 0.726 |
| Barium Cinnamate (trans) | Ba(C₉H₇O₂)₂ · 2H₂O | Water (H₂O) | 100 | 2.27 |
| Barium Allocinnamate (cis) | Ba(C₉H₇O₂)₂ · H₂O | Methanol (CH₃OH) | 19 | 15.8 |
| Barium Allocinnamate (cis) | Ba(C₉H₇O₂)₂ · H₂O | Methanol (CH₃OH) | 12 | 15.4 |
| Barium Allocinnamate (cis) | Ba(C₉H₇O₂)₂ · 3H₂O | Methanol (CH₃OH) | 20 | 2.56 |
| Barium Allocinnamate (cis) | Ba(C₉H₇O₂)₂ · 3H₂O | Acetone ((CH₃)₂CO) | 20 | 0.80 |
| Barium Allocinnamate (cis) | Ba(C₉H₇O₂)₂ · 3H₂O | Water (H₂O) | 20 | 6.0 |
| Barium Hydrocinnamate | Ba(C₉H₉O₂)₂ · 2H₂O | Water (H₂O) | 27 | 2.9 |
| Barium Hydrocinnamate | Ba(C₉H₉O₂)₂ · 2H₂O | Methanol (CH₃OH) | 25 | 0.1 |
Experimental Workflows: Synthesis and Solubility Determination
To ensure high scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of high-purity barium cinnamate and the subsequent determination of its solubility.
Protocol 1: Synthesis and Purification of Barium Cinnamate
Causality Note: Barium carbonate is chosen as the precursor over barium chloride to avoid the introduction of spectator halide ions, ensuring that the only byproduct is volatile carbon dioxide[1].
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Stoichiometric Preparation: Suspend 10.0 mmol of high-purity barium carbonate (BaCO₃) in 50 mL of deionized water.
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Acid Addition: Slowly add 20.5 mmol of trans-cinnamic acid to the suspension under continuous magnetic stirring. The slight 0.5 mmol excess ensures the complete consumption of the insoluble BaCO₃[1].
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Thermal Activation: Heat the mixture to 80°C. Causality: The reaction proceeds with the evolution of CO₂ gas. Heating not only accelerates the reaction kinetics but also ensures that the newly formed barium cinnamate remains dissolved in the aqueous phase.
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Hot Filtration: Filter the hot solution rapidly through a fine glass frit to remove any trace unreacted impurities or insoluble carbonates.
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Crystallization: Allow the filtrate to cool slowly to room temperature (20°C). As the thermal energy decreases, the lattice energy regains dominance, and barium cinnamate precipitates as highly pure, plate-like crystals.
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Isolation: Recover the crystals via vacuum filtration, wash with cold deionized water to remove any residual free cinnamic acid, and dry in a desiccator under vacuum to a constant weight.
Protocol 2: Isothermal Solubility Determination (Self-Validating System)
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Equilibration: Add an excess of the synthesized barium cinnamate to 20 mL of the target solvent (e.g., H₂O, Methanol) in a sealed, temperature-jacketed glass vessel.
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Agitation: Agitate the suspension using an orbital shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 48 hours. Causality: A 48-hour window is required to ensure true thermodynamic equilibrium is reached between the solid crystal phase and the solvated ions.
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Phase Separation: Withdraw a 5 mL aliquot of the suspension using a pre-warmed syringe and pass it through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 1 mL of the filtrate. This accounts for the potential adsorption of the solute onto the filter membrane, ensuring the collected sample accurately represents the bulk solution concentration.
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Gravimetric Quantification: Transfer a known mass of the filtered solution into a pre-weighed evaporation dish. Evaporate the solvent in a vacuum oven at 60°C until a constant mass is achieved. Calculate solubility as grams of solute per 100 grams of saturated solution.
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Orthogonal Validation (HPLC-UV): Dilute a secondary aliquot of the filtrate with an appropriate mobile phase and analyze via HPLC-UV ( λ = 275 nm) against a standard calibration curve. Causality: This orthogonal check confirms the gravimetric results and verifies that no thermal or photochemical degradation of the cinnamate moiety occurred during the lengthy equilibration phase.
Step-by-step self-validating experimental workflow for solubility determination.
Conclusion
The solvation dynamics of barium cinnamate serve as a premier example of the interplay between ionic lattice energies and hydrophobic effects. While the trans-isomer remains sparingly soluble in aqueous systems at ambient temperatures, its solubility can be thermally manipulated or drastically altered through isomeric variations (e.g., allocinnamate) to suit specific solvent environments. By employing rigorous, self-validating experimental workflows, researchers can accurately profile these behaviors, enabling the precise integration of barium cinnamate into advanced materials, hybrid systems, and specialized chemical formulations.
References
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[1] Title: Barium Cinnamate | 23588-87-6 Source: Benchchem URL:
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[2] Title: Solubilities of Inorganic and Organic Compounds; a Compilation of Quantitative Solubility Data from the Periodical Literature (Atherton Seidell, 1919) Source: Internet Archive URL:[Link]
